Home > Products > Screening Compounds P73907 > 15-Keto Latanoprost Acid
15-Keto Latanoprost Acid - 369585-22-8

15-Keto Latanoprost Acid

Catalog Number: EVT-1478633
CAS Number: 369585-22-8
Molecular Formula: C23H32O5
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

15-Keto latanoprost acid (KL) is a metabolite of latanoprost, a prostaglandin analog widely used in the treatment of glaucoma. [] While latanoprost itself is a potent ocular hypotensive agent, its metabolite, KL, has also been shown to possess significant intraocular pressure (IOP)-reducing activity. [] Research on KL primarily focuses on its potential as a therapeutic agent for glaucoma and its role in understanding the mechanisms of aqueous humor dynamics.

Latanoprost

Compound Description: Latanoprost is a prostaglandin F2α analog used topically (eye drops) to control the progression of glaucoma or ocular hypertension by reducing intraocular pressure (IOP). It is a prodrug that is converted to its biologically active form, latanoprost acid, after topical administration. []

Relevance: Latanoprost is the direct precursor of 15-Keto Latanoprost Acid. Latanoprost is metabolized into 15-Keto Latanoprost Acid through oxidation. [] They share a very similar core structure with the only difference being the presence of a keto group at the 15 position in 15-Keto Latanoprost Acid.

13,14-dihydro-15-keto Prostaglandin F2α (PGFM)

Compound Description: PGFM is the primary metabolite of Prostaglandin F2α (PGF2α), a major prostaglandin involved in various physiological processes including parturition. PGFM is commonly used as a reliable indicator of PGF2α release. [, ]

Relevance: Both 13,14-dihydro-15-keto Prostaglandin F2α and 15-Keto Latanoprost Acid are metabolites of prostaglandins and possess a 15-keto group in their structures. [] They belong to the prostaglandin family, known for their roles in inflammation and smooth muscle contraction. Although structurally different, the shared metabolic pathway and the presence of the 15-keto group suggest a potential relationship in their biological activities.

Prostaglandin E2 (PGE2)

Compound Description: PGE2 is a key inflammatory mediator derived from arachidonic acid via the cyclooxygenase pathway. It is involved in various physiological and pathological processes, including inflammation, pain, fever, and cancer. []

Relevance: Prostaglandin E2 is another prostaglandin, like 15-Keto Latanoprost Acid. Although structurally distinct from 15-Keto Latanoprost Acid, PGE2 plays a significant role in inflammation. [] Understanding the mechanisms of PGE2, particularly its downstream metabolite 15-keto-PGE2, could provide insights into the potential anti-inflammatory effects of 15-Keto Latanoprost Acid.

Compound Description: 15-keto-PGE2 is a metabolite of PGE2 generated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While initially considered an inactive metabolite, recent research suggests that 15-keto-PGE2 might function as a biased and/or partial agonist, contributing to the termination of PGE2-induced signaling. []

Relevance: Both 15-keto-PGE2 and 15-Keto Latanoprost Acid are metabolites of their respective parent prostaglandins and share a similar structural feature – the presence of a 15-keto group. This structural similarity suggests they might possess similar binding affinities to certain receptors and potentially exert overlapping biological effects. []

13,14-dihydro-15-keto-PGE2

Compound Description: 13,14-dihydro-15-keto-PGE2 is a metabolite of PGE2, found to be elevated in rat models of diabetic ketoacidosis (DKA). Studies indicate a correlation between plasma free fatty acid (FFA) levels and 13,14-dihydro-15-keto-PGE2 levels in DKA, suggesting that adipocytes may be a source of this metabolite. []

Overview

15-Keto Latanoprost Acid is an active metabolite derived from latanoprost, a synthetic prostaglandin analog primarily used in the treatment of glaucoma. This compound plays a crucial role in reducing intraocular pressure by acting on the prostaglandin F2 alpha receptor, thereby influencing aqueous humor dynamics and enhancing outflow pathways. Its chemical structure is characterized by a keto group at the 15th position, which is essential for its biological activity.

Source

15-Keto Latanoprost Acid is generated through the metabolic conversion of latanoprost, which is administered topically to patients. The compound is also produced during the degradation of latanoprost in pharmaceutical formulations, making it a significant impurity to monitor in quality control processes.

Classification

This compound falls under the category of prostaglandin analogs and is classified as a drug metabolite. Its systematic name is (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid, with a molecular weight of approximately 388.50 g/mol.

Synthesis Analysis

The synthesis of 15-Keto Latanoprost Acid can be achieved through various methods involving multiple synthetic steps. One common approach begins with the chiral precursor Corey lactone diol. Key steps in this synthesis include:

  1. Swern Oxidation: This reaction introduces the keto group at the 15th position.
  2. Allylic Reduction: This step reduces double bonds while maintaining stereochemistry.
  3. Wittig Reaction: Utilized to form alkenes by reacting phosphonium ylides with carbonyl compounds.

These methods ensure high selectivity and yield in producing 15-Keto Latanoprost Acid from latanoprost or its precursors .

Molecular Structure Analysis

The molecular structure of 15-Keto Latanoprost Acid consists of a cyclopentane ring substituted with various functional groups including hydroxyl and keto groups. The presence of these groups contributes to its agonistic activity at the FP receptor.

Structural Data

  • Molecular Formula: C23H34O5
  • Molecular Weight: 388.50 g/mol
  • Key Functional Groups: Hydroxyl (-OH), Keto (C=O)

The structural integrity and stereochemistry are critical for its pharmacological activity, particularly for binding to specific receptors involved in intraocular pressure regulation .

Chemical Reactions Analysis

15-Keto Latanoprost Acid participates in several chemical reactions that are essential for its function and potential modifications:

  1. Oxidation: Can be oxidized to form various derivatives.
  2. Reduction: The keto group can be reduced using reagents like sodium borohydride.
  3. Substitution Reactions: Particularly at hydroxyl groups, allowing for further functionalization.

These reactions are vital for understanding its metabolic pathways and potential interactions with other biochemical entities .

Mechanism of Action

The primary mechanism of action for 15-Keto Latanoprost Acid involves its interaction with the prostaglandin F2 alpha receptor (FP receptor). Upon binding:

  • Receptor Activation: It activates downstream signaling pathways that lead to enhanced outflow of aqueous humor.
  • Intraocular Pressure Reduction: This results in a significant decrease in intraocular pressure, making it effective in treating glaucoma.

Pharmacokinetic studies indicate that after topical administration of latanoprost, it is metabolized into 15-Keto Latanoprost Acid within the cornea, which then exerts its therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with oxidizing agents and can undergo hydrolysis under acidic or basic conditions.

These properties are crucial for formulation development and ensuring efficacy during storage and application .

Applications

15-Keto Latanoprost Acid has several scientific applications:

  1. Ophthalmology Research: Used extensively to study intraocular pressure dynamics and mechanisms involved in glaucoma treatment.
  2. Pharmacological Studies: Serves as a model compound to explore pharmacokinetics and pharmacodynamics of prostaglandin analogs.
  3. Biochemical Investigations: Aids in understanding metabolic pathways related to prostaglandins.
  4. Quality Control: Monitored as a potential impurity in commercial preparations of latanoprost, relevant for pharmaceutical manufacturing standards.
Introduction to 15-Keto Latanoprost Acid

Chemical Classification and Structural Relationship to Latanoprost

15-Keto Latanoprost Acid (C₂₃H₃₂O₅; molecular weight 388.51 g/mol) is a bioactive metabolite derived from the prostaglandin F₂α (PGF₂α) analog latanoprost. Its IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid [3] [6]. Structurally, it features three critical modifications from its parent compound:

  • Carboxylic Acid Moiety: The isopropyl ester group of latanoprost is hydrolyzed, yielding a free carboxylic acid at C1.
  • 15-Keto Modification: The 15-hydroxyl group of latanoprost acid is oxidized to a ketone, forming a 15-keto derivative.
  • Phenyl-Substituted Omega Chain: Retention of the phenyl ring at the ω-end enhances receptor binding specificity [4] [6].

This conversion is enzymatically mediated by NADP⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), highly expressed in corneal epithelial cells [6]. The structural alterations reduce susceptibility to further β-oxidation, prolonging metabolic stability compared to latanoprost acid [6].

Table 1: Structural Comparison of Latanoprost and 15-Keto Latanoprost Acid

FeatureLatanoprost15-Keto Latanoprost Acid
C1 Functional GroupIsopropyl esterCarboxylic acid
C15 ModificationHydroxyl group (-OH)Ketone (=O)
Molecular FormulaC₂₆H₄₀O₅C₂₃H₃₂O₅
Key Metabolic StepProdrug (requires hydrolysis)Terminal metabolite of latanoprost

Historical Development and Discovery as a Latanoprost Metabolite

The identification of 15-Keto Latanoprost Acid emerged from pharmacokinetic studies of latanoprost in the late 1990s. Key milestones include:

  • In Vitro Corneal Metabolism Studies (1994): Basu et al. demonstrated that phenyl-substituted prostaglandin analogs (e.g., latanoprost) penetrate the cornea and undergo hydrolysis to their free acids. Notably, analogs with 15-keto groups (like PhXA12, a precursor analog) were metabolized by corneal Δ¹³-reductase [6].
  • Cynomolgus Monkey Studies (1999): Byding et al. confirmed that topical latanoprost administration rapidly hydrolyzes to latanoprost acid in ocular tissues. Plasma analysis revealed its sequential metabolism into 15-keto latanoprost acid via 15-PGDH, followed by β-oxidation to dinor and tetranor metabolites [6].
  • Enzymatic Characterization (2002): Urade et al. cloned monkey NADP⁺-dependent 15-PGDH and confirmed its role in oxidizing latanoprost acid to 15-keto latanoprost acid. Reverse transcription-PCR localized this enzyme predominantly in corneal epithelium, explaining the metabolite’s ocular abundance [6].

These studies established 15-Keto Latanoprost Acid as a major terminal metabolite in the latanoprost degradation pathway, influencing subsequent research on its pharmacological activity [4] [6].

Pharmacological Relevance in Ocular Hypotensive Research

15-Keto Latanoprost Acid exhibits significant intraocular pressure (IOP)-lowering effects, though its mechanism diverges from latanoprost:

  • Efficacy in Glaucomatous Models: In laser-induced glaucomatous monkey eyes, 0.001% 15-Keto Latanoprost reduced IOP by 23% (7.6 ± 0.6 mm Hg), comparable to 0.005% latanoprost (20% reduction) [1]. Dose-response studies showed maximal efficacy at 0.001%, with higher concentrations (0.01%) yielding diminished returns—suggesting receptor saturation or counter-regulatory pathways [1].
  • Aqueous Humor Dynamics: In normotensive monkeys, 0.005% 15-Keto Latanoprost increased uveoscleral outflow (P < 0.001) without altering trabecular outflow facility or aqueous flow [1] [5]. This contrasts with latanoprost, which inconsistently enhances trabecular outflow. The effect aligns with prostaglandin-induced extracellular matrix remodeling via matrix metalloproteinase (MMP) upregulation in ciliary muscle [5].
  • Receptor Interactions: As a modified prostaglandin, it likely activates FP prostaglandin receptors, though its binding affinity is lower than latanoprost acid. Its efficacy may involve downstream modulation of MMPs and relaxation of ciliary muscle bundles [5] [6].

Table 2: Intraocular Pressure Reduction by 15-Keto Latanoprost Acid in Glaucomatous Monkey Eyes

ConcentrationIOP Reduction (mm Hg)% Reduction from BaselineComparison to 0.005% Latanoprost
0.0001%3.0 ± 0.39%Less effective
0.001%7.6 ± 0.623%Equivalent or superior
0.01%6.3 ± 0.418%Less effective

The metabolite’s potency positions it as a candidate for novel IOP-lowering agents, particularly given its metabolic stability and targeted outflow enhancement [1] [4]. Ongoing research explores synthetic analogs leveraging its core structure to optimize receptor specificity and duration of action [6].

Properties

CAS Number

369585-22-8

Product Name

15-Keto Latanoprost Acid

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,19-22,25-26H,2,7,10-16H2,(H,27,28)/b6-1-/t19-,20-,21+,22-/m1/s1

InChI Key

OFISZERSIOETNK-LYTHEMCMSA-N

SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O

Synonyms

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]-5-heptenoic Acid;

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.